ナトリウムイオンフォアIII

概要

説明

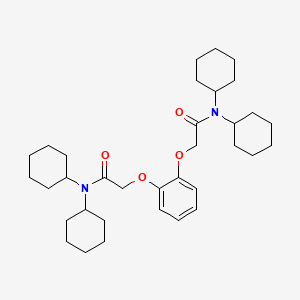

ナトリウムイオンフォアIIIは、N,N,N',N'-テトラシクロヘキシル-1,2-フェニレンジオキシジアセトアミドとしても知られており、イオン選択性電極の分野で広く使用されている化学化合物です。これは、ナトリウムイオンに対する非常に効果的な受容体であり、細胞膜や合成膜を介したナトリウムイオンの輸送を促進します。 この化合物は、特に様々なサンプル中のナトリウムイオン活性の選択的検出と測定のための分析化学で貴重です .

科学的研究の応用

Sodium Ionophore III has a wide range of applications in scientific research:

Chemistry:

- Used in the development of ion-selective electrodes for the detection of sodium ions in various samples, including blood, plasma, and serum .

- Employed in the preparation of sodium-selective membranes for sensors and analytical devices .

Biology:

- Facilitates the study of sodium ion transport across cell membranes, providing insights into cellular processes and ion channel functions .

Medicine:

- Used in clinical diagnostics to measure sodium ion concentrations in biological fluids, aiding in the diagnosis of electrolyte imbalances and related conditions .

Industry:

作用機序

ナトリウムイオンフォアIIIは、酸素原子と窒素原子を介してナトリウムイオンに結合することで機能し、安定な錯体を形成します。この結合は、ナトリウムイオンと相互作用するイオンフォアの親水性中心と、膜と相互作用する疎水性部分によって促進されます。 イオンフォアは、ナトリウムイオンの電荷を遮蔽することで膜を横切ってナトリウムイオンを輸送し、ナトリウムイオンが膜の疎水性内部を通過できるようにします .

類似の化合物:

- ナトリウムイオンフォアVI

- カリウムイオンフォアI

- カルシウムイオンフォアII

比較: this compoundは、他のイオンフォアと比較して、ナトリウムイオンに対する高い選択性と親和性を持っている点で独特です。ナトリウムイオンフォアVIもナトリウムイオンに結合しますが、結合速度論と安定性が異なります。 カリウムイオンフォアIとカルシウムイオンフォアIIは、それぞれカリウムイオンとカルシウムイオンに対して選択性があり、ナトリウムイオンに対して同じ親和性を示しません .

This compoundは、ナトリウムイオンとの安定な錯体を形成する能力により、正確で選択的なナトリウムイオンの検出と測定が必要な用途で特に貴重です。

生化学分析

Biochemical Properties

Sodium Ionophore III plays a significant role in biochemical reactions by facilitating the transport of sodium ions across biological membranes . It interacts with the lipid bilayer found in living cells or synthetic vesicles . The ionophore contains a hydrophilic center and a hydrophobic portion that interacts with the membrane .

Cellular Effects

Sodium Ionophore III influences cell function by disrupting the ion concentration gradient for sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects . It also has a significant impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Sodium Ionophore III exerts its effects at the molecular level by reversibly binding to sodium ions and transporting them across cell membranes . This ion transport capability is key to its function. It forms complexes with sodium ions, which are then transported in a nonpolar manner across the bacterial cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Ionophore III can change over time. It has been observed that the ionophore becomes unable to transport ions under very low temperatures

Dosage Effects in Animal Models

The effects of Sodium Ionophore III vary with different dosages in animal models

Metabolic Pathways

Sodium Ionophore III is involved in the transport of sodium ions across cell membranes, a critical process in many metabolic pathways . It interacts with the lipid bilayer of cells, facilitating the transport of sodium ions .

Transport and Distribution

Sodium Ionophore III is transported and distributed within cells and tissues by interacting with the lipid bilayer of cells . It facilitates the transport of sodium ions across the cell membrane, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium Ionophore III is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the transport of sodium ions

準備方法

合成経路と反応条件: ナトリウムイオンフォアIIIの合成は、1,2-フェニレンジオキシジアセト酸とシクロヘキシルアミンを特定の条件下で反応させることから始まります。反応は通常、ジクロロメタンなどの溶媒とジシクロヘキシルカルボジイミド(DCC)などの触媒を必要とし、アミド結合の形成を促進します。 反応は室温で行われ、生成物は再結晶によって精製されます .

工業生産方法: 工業的な設定では、this compoundの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫した品質と収量を確保するために、大型の反応器と自動システムの使用が含まれます。 精製工程には、クロマトグラフィーや結晶化が含まれ、高純度の最終製品が得られます .

化学反応の分析

反応の種類: ナトリウムイオンフォアIIIは、主にナトリウムイオンとの錯体形成反応を受けます。それは、酸素原子と窒素原子を介してナトリウムイオンに結合することにより、安定な錯体を形成します。 この錯体形成は可逆的であり、イオンフォアは特定の条件下でナトリウムイオンを放出することができます .

一般的な試薬と条件: 錯体形成反応は、通常、ニトロベンゼンやジクロロメタンなどの溶媒の存在下で行われます。 反応条件は穏やかで、通常は室温であり、追加の試薬は必要ありません .

生成される主要な生成物: 錯体形成反応の主要な生成物は、ナトリウム-イオンフォア錯体であり、様々な分析用途に使用できます。 この錯体は安定しており、ポテンショメトリーまたは分光法を使用して検出できます .

4. 科学研究における用途

This compoundは、科学研究において幅広い用途があります:

化学:

生物学:

医学:

産業:

類似化合物との比較

- Sodium Ionophore VI

- Potassium Ionophore I

- Calcium Ionophore II

Comparison: Sodium Ionophore III is unique in its high selectivity and affinity for sodium ions compared to other ionophores. While Sodium Ionophore VI also binds to sodium ions, it has different binding kinetics and stability. Potassium Ionophore I and Calcium Ionophore II are selective for potassium and calcium ions, respectively, and do not exhibit the same affinity for sodium ions .

Sodium Ionophore III’s ability to form stable complexes with sodium ions makes it particularly valuable in applications requiring precise and selective sodium ion detection and measurement.

特性

IUPAC Name |

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBLFCTFPAHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346631 | |

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81686-22-8 | |

| Record name | Sodium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81686-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。